5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Catalog No.
S13620509
CAS No.
M.F
C11H12ClNO2
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-c...

Product Name

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

IUPAC Name

5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C11H12ClNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)

InChI Key

ZTNIMWXNWBANDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)C(=O)O)N

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound characterized by its unique naphthalene core structure, which includes an amino group and a chloro substituent. This compound is a derivative of tetrahydronaphthalene and belongs to the class of organic compounds known as naphthalenecarboxylic acids. Its molecular formula is C12H14ClNO2C_{12}H_{14}ClNO_2 with a molecular weight of approximately 239.70 g/mol. The presence of the amino and chloro groups enhances its potential biological activity and solubility, making it a subject of interest in medicinal chemistry and pharmacology .

Involving 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically include:

  • Chlorination: Introduction of the chloro group through the reaction with reagents like thionyl chloride or phosphorus pentachloride.
  • Amination: The chlorinated intermediate undergoes amination with ammonia or an amine source to introduce the amino group.
  • Esterification: The final step involves esterification using methanol and an acid catalyst to form the corresponding methyl ester .

These reactions allow for the synthesis of various derivatives that may exhibit different biological activities or chemical properties.

Research has indicated that 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride possesses significant biological activities, including:

  • Antimicrobial Properties: The compound has been investigated for its ability to inhibit the growth of various microorganisms.
  • Anticancer Activity: Studies suggest that it may exhibit anticancer properties by interacting with specific molecular targets, potentially modulating pathways related to cell growth and proliferation .

The specific mechanisms of action are still under investigation but likely involve binding to enzymes or receptors that influence biochemical pathways.

The synthesis of 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is typically achieved through multi-step organic reactions. A common synthetic route includes:

  • Starting Material: Begin with a suitable naphthalene derivative.
  • Chlorination: Use chlorinating agents to introduce the chloro group.
  • Amination: React the chlorinated product with ammonia or an amine to add the amino group.
  • Esterification: Conclude with esterification to form the methyl ester .

This multi-step synthesis allows for precise control over functional group introduction, which is crucial for enhancing biological activity.

5-Amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several notable applications:

  • Pharmaceutical Research: It serves as a potential intermediate in drug development due to its biological activity.
  • Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Industrial Uses: Employed in producing specialty chemicals and materials .

Studies focusing on the interactions of 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride with biological targets have been conducted to understand its pharmacological potential. These investigations primarily examine how the compound binds to specific enzymes or receptors and influences various biochemical pathways. Understanding these interactions is vital for developing therapeutic agents based on this compound .

Several compounds share structural similarities with 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Benzenesulfonamido-5,6,7,8-tetrahydronaphthalene-1-carboxylic acidContains a benzenesulfonamide moietyEnhanced solubility and potential for diverse biological activity
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylateMethyl ester formIncreased stability and solubility in organic solvents
5-Amino-3-chloro-1-methoxy-5,6,7,8-tetrahydronaphthaleneContains a methoxy groupPotentially different biological properties due to methoxy substitution

These compounds highlight the unique aspects of 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride while also indicating potential avenues for further research and application in medicinal chemistry .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

225.0556563 g/mol

Monoisotopic Mass

225.0556563 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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